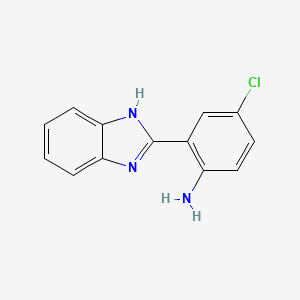

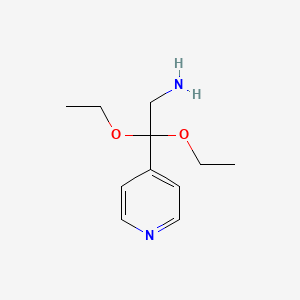

2,2-二乙氧基-2-吡啶-4-基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Diethoxy-2-pyridin-4-ylethanamine, also known as DEPEA, is an organic compound with the chemical formula C11H18N2O2. It has a molecular weight of 210.27 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and refractive index . Unfortunately, specific physical and chemical properties for 2,2-Diethoxy-2-pyridin-4-ylethanamine were not found in the search results.科学研究应用

Protein Kinase Inhibition

Scientific Field

Biochemistry and Molecular Pharmacology

Summary of Application

This compound has been studied for its potential as a protein kinase inhibitor, which is crucial for developing treatments for diseases where kinase activity is dysregulated.

Methods of Application

Derivatives of the compound were synthesized and evaluated against a panel of protein kinases using biochemical assays to measure inhibitory activity.

Results

The studies demonstrated that certain structural features of the compound are essential to maintain protein kinase inhibitory potency, highlighting the importance of the planar pyrido[3,4-g]quinazoline tricyclic system .

Organocatalysis

Scientific Field

Organic Chemistry

Summary of Application

The compound has been utilized in the synthesis of enantiomerically pure ethane-1,2-diamines, which serve as precursors for C2-symmetric organocatalysts used in asymmetric synthesis.

Methods of Application

A stereospecific diaza-Cope rearrangement was employed to synthesize the desired diamines, which were then converted into organocatalysts for cross-aldol reactions.

Results

The resulting organocatalysts exhibited high efficiency and selectivity in catalyzing asymmetric aldol reactions, with the potential for reuse in multiple cycles .

Antibody Research

Scientific Field

Immunology

Summary of Application

Antibodies that target proteins involved in various biological processes can be developed using this compound as part of the antigen preparation.

Methods of Application

The compound could be conjugated to carrier proteins and used to immunize animals, with the resulting antibodies tested for specificity and binding affinity.

Results

Such antibodies could be used in applications like immunocytochemistry, immunohistochemistry, and Western blotting to study protein expression and localization .

Environmental Monitoring

Scientific Field

Environmental Science

Summary of Application

The compound’s stability and degradation products could be monitored to assess its environmental impact, particularly in aquatic systems.

Methods of Application

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry would be used to detect and quantify the compound and its metabolites in environmental samples.

Results

Data obtained could inform environmental risk assessments and contribute to the development of regulations for safe disposal and management .

Synthesis of Heterocyclic Compounds

Scientific Field

Medicinal Chemistry

Summary of Application

The compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities.

Methods of Application

Chemical synthesis techniques are used to create libraries of novel compounds, which are then screened for biological activity against target cells or enzymes.

Results

This approach has led to the identification of compounds with promising activities, such as inhibitors of hepatic stellate cell proliferation, which could have therapeutic applications .

Antioxidant and Antibacterial Research

Scientific Field

Pharmaceutical Sciences

Summary of Application

The compound has been used in the synthesis of novel amides with potential antioxidant and antibacterial properties.

Methods of Application

Synthetic pathways involving base-catalyzed reactions and solvent systems were used to produce a series of amides from the compound and other precursors.

Results

The synthesized amides were tested for their antioxidant and antibacterial activities, yielding compounds with significant efficacy in preliminary assays .

属性

IUPAC Name |

2,2-diethoxy-2-pyridin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUQGUNFLCTQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)(C1=CC=NC=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319732 |

Source

|

| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethoxy-2-pyridin-4-ylethanamine | |

CAS RN |

74209-44-2 |

Source

|

| Record name | 74209-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。